molecular formula C15H20ClN3O2 B5705555 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide

Cat. No. B5705555
M. Wt: 309.79 g/mol
InChI Key: KWTNWFHJIAIHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide is a chemical compound with the molecular formula C18H24ClN3O2. It is commonly known as CPP or CPP-ACP, and it has been widely researched for its potential applications in the field of dentistry.

Scientific Research Applications

1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a significant effect on the remineralization of dental enamel and the prevention of dental caries. CPP-ACP has also been investigated for its potential use in the treatment of dentin hypersensitivity and the prevention of erosion.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide involves the formation of complexes with calcium and phosphate ions, which are essential for the remineralization of dental enamel. CPP-ACP also has the ability to inhibit the growth of cariogenic bacteria and promote the growth of beneficial bacteria in the oral cavity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the microhardness of dental enamel, reduce the solubility of enamel in acidic environments, and inhibit the formation of biofilm on the surface of teeth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide in lab experiments is its ability to promote the remineralization of dental enamel. This makes it a valuable tool for studying the effects of various treatments on the prevention and treatment of dental caries. However, one of the limitations of using CPP-ACP is its relatively high cost, which may make it less accessible for some researchers.

Future Directions

There are a number of potential future directions for research on 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide. One area of interest is the development of new formulations of CPP-ACP that are more effective at promoting the remineralization of dental enamel. Another area of research is the investigation of the potential use of CPP-ACP in the treatment of other oral health conditions, such as periodontal disease and oral cancer. Finally, there is also interest in exploring the use of CPP-ACP in other areas of medicine, such as the treatment of bone and joint disorders.

Synthesis Methods

The synthesis of 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide involves the reaction of 4-chloroaniline with acetylacetone in the presence of a base to form 1-(4-chlorophenyl)-3-oxo-1,3-butadiene. This intermediate is then reacted with piperidine and carbonyldiimidazole to yield the final product CPP-ACP.

properties

IUPAC Name

1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-12-1-3-13(4-2-12)18-14(20)7-10-19-8-5-11(6-9-19)15(17)21/h1-4,11H,5-10H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTNWFHJIAIHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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